molecular formula C20H22N2O3 B4839388 7,7-dimethyl-2,5-dioxo-N-(2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

7,7-dimethyl-2,5-dioxo-N-(2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Cat. No.: B4839388
M. Wt: 338.4 g/mol
InChI Key: QWHDEJRUJLNAKP-UHFFFAOYSA-N
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Description

7,7-dimethyl-2,5-dioxo-N-(2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide is a complex organic compound with a unique structure that includes a quinoline core, multiple functional groups, and a phenylethyl side chain. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7-dimethyl-2,5-dioxo-N-(2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide typically involves multi-step organic reactions. The starting materials often include substituted anilines and diketones, which undergo cyclization and subsequent functional group modifications to form the final product. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings but with enhanced efficiency and scalability. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

7,7-dimethyl-2,5-dioxo-N-(2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace certain functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as temperature, pH, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated analogs.

Scientific Research Applications

7,7-dimethyl-2,5-dioxo-N-(2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.

    Biology: It is investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It may be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 7,7-dimethyl-2,5-dioxo-N-(2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to understand its full range of activities.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 7,7-dimethyl-2,5-dioxo-N-(2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide include other quinoline derivatives with different substituents and functional groups. Examples include:

  • 7,7-dimethyl-2,5-dioxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
  • 7,7-dimethyl-2,5-dioxo-N-(2-methylphenyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. Its phenylethyl side chain, in particular, may contribute to its unique interactions with biological targets and its potential therapeutic applications.

Properties

IUPAC Name

7,7-dimethyl-2,5-dioxo-N-(2-phenylethyl)-6,8-dihydro-1H-quinoline-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-20(2)11-16-14(17(23)12-20)10-15(19(25)22-16)18(24)21-9-8-13-6-4-3-5-7-13/h3-7,10H,8-9,11-12H2,1-2H3,(H,21,24)(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWHDEJRUJLNAKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2=C(C=C(C(=O)N2)C(=O)NCCC3=CC=CC=C3)C(=O)C1)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7,7-dimethyl-2,5-dioxo-N-(2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 2
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7,7-dimethyl-2,5-dioxo-N-(2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 3
Reactant of Route 3
7,7-dimethyl-2,5-dioxo-N-(2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 4
Reactant of Route 4
7,7-dimethyl-2,5-dioxo-N-(2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 5
Reactant of Route 5
7,7-dimethyl-2,5-dioxo-N-(2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide
Reactant of Route 6
7,7-dimethyl-2,5-dioxo-N-(2-phenylethyl)-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide

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